(1R,4R)-1-(Aminomethyl)-4-(4-fluorobenzyl)cyclohexanol hydrochloride (1R,4R)-1-(Aminomethyl)-4-(4-fluorobenzyl)cyclohexanol hydrochloride
Brand Name: Vulcanchem
CAS No.: 863564-53-8
VCID: VC16012107
InChI: InChI=1S/C14H20FNO.ClH/c15-13-3-1-11(2-4-13)9-12-5-7-14(17,10-16)8-6-12;/h1-4,12,17H,5-10,16H2;1H
SMILES:
Molecular Formula: C14H21ClFNO
Molecular Weight: 273.77 g/mol

(1R,4R)-1-(Aminomethyl)-4-(4-fluorobenzyl)cyclohexanol hydrochloride

CAS No.: 863564-53-8

Cat. No.: VC16012107

Molecular Formula: C14H21ClFNO

Molecular Weight: 273.77 g/mol

* For research use only. Not for human or veterinary use.

(1R,4R)-1-(Aminomethyl)-4-(4-fluorobenzyl)cyclohexanol hydrochloride - 863564-53-8

Specification

CAS No. 863564-53-8
Molecular Formula C14H21ClFNO
Molecular Weight 273.77 g/mol
IUPAC Name 1-(aminomethyl)-4-[(4-fluorophenyl)methyl]cyclohexan-1-ol;hydrochloride
Standard InChI InChI=1S/C14H20FNO.ClH/c15-13-3-1-11(2-4-13)9-12-5-7-14(17,10-16)8-6-12;/h1-4,12,17H,5-10,16H2;1H
Standard InChI Key BYPVEMYUKGJAKO-UHFFFAOYSA-N
Canonical SMILES C1CC(CCC1CC2=CC=C(C=C2)F)(CN)O.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The compound’s IUPAC name, 1-(aminomethyl)-4-[(4-fluorophenyl)methyl]cyclohexan-1-ol hydrochloride, reflects its core structure: a cyclohexane ring with hydroxyl (-OH) and aminomethyl (-CH₂NH₂) groups at the 1-position and a 4-fluorobenzyl (-CH₂C₆H₄F) substituent at the 4-position . The hydrochloride salt form (Cl⁻ counterion) improves aqueous solubility, a common strategy in drug formulation.

Key Molecular Data

PropertyValueSource
Molecular FormulaC₁₄H₂₁ClFNO
Molecular Weight273.77 g/mol
CAS Number863564-53-8
Stereochemistry(1R,4R) Configuration
Parent Compound (Free Base)CID 58923667

The (1R,4R) stereochemistry is critical for molecular recognition in biological systems, as enantiomeric forms often exhibit divergent pharmacological profiles .

Spectroscopic and Computational Descriptors

The compound’s SMILES string, C1CC(CCC1CC2=CC=C(C=C2)F)(CN)O.Cl, encodes its connectivity, while the InChIKey BYPVEMYUKGJAKO-UHFFFAOYSA-N provides a unique identifier for database searches . Computational models predict a three-dimensional conformation where the fluorobenzyl group occupies an equatorial position on the cyclohexane ring, minimizing steric strain .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (1R,4R)-1-(aminomethyl)-4-(4-fluorobenzyl)cyclohexanol hydrochloride typically involves multi-step organic reactions:

  • Cyclohexanol Backbone Formation: Cyclohexene oxide derivatives may serve as intermediates, undergoing nucleophilic opening to introduce substituents.

  • Aminomethylation: A Mannich reaction or reductive amination could install the aminomethyl group at the 1-position .

  • 4-Fluorobenzyl Introduction: Alkylation or Friedel-Crafts acylation (followed by reduction) attaches the fluorinated aromatic moiety.

  • Resolution of Stereoisomers: Chiral chromatography or asymmetric catalysis ensures the (1R,4R) configuration .

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .

Industrial-Scale Production Challenges

  • Stereochemical Purity: Maintaining >98% enantiomeric excess (as reported in commercial samples ) requires stringent catalytic conditions.

  • Fluorine Handling: The 4-fluorobenzyl group necessitates specialized equipment due to fluorine’s reactivity.

  • Yield Optimization: Multi-step syntheses often suffer from low cumulative yields, necessitating process refinement .

Physicochemical Properties

Crystallographic Analysis

X-ray diffraction of the free base reveals a chair conformation for the cyclohexane ring, with intramolecular hydrogen bonding between the hydroxyl and aminomethyl groups stabilizing the structure . The fluorine atom’s electronegativity induces a dipole moment, potentially influencing crystal packing .

CompoundActivity ProfileSource
1-(4-Fluorophenyl)cyclohexanolWeak COX-2 inhibition (IC₅₀ = 12 μM)
(1R,4R)-Isomer HydrochlorideUnreported, predicted neuroactivity
Racemic Mixture (1R,4R/1S,4S)Reduced target specificity

The stereospecific (1R,4R) configuration likely enhances affinity for chiral biological targets, as seen in antidepressants and antipsychotics .

Applications and Future Directions

Pharmaceutical Development

  • Prodrug Potential: The hydroxyl group could be esterified for sustained release.

  • Combination Therapies: Synergy with fluorinated antitumor agents (e.g., 5-fluorouracil) warrants investigation .

Industrial and Research Use

  • Chiral Auxiliary: The compound’s rigid structure may serve as a template in asymmetric synthesis .

  • Radiotracer Candidate: Fluorine-18 labeling could enable PET imaging applications .

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